molecular formula C15H18N2O B2720218 4,8-Dimethyl-2-morpholinoquinoline CAS No. 34500-48-6

4,8-Dimethyl-2-morpholinoquinoline

Cat. No. B2720218
CAS RN: 34500-48-6
M. Wt: 242.322
InChI Key: TZOKKBDHYLJNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,8-Dimethyl-2-morpholinoquinoline” is a chemical compound with the molecular formula C15H18N2O and a molecular weight of 242.322 . It is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline ring with two methyl groups at positions 4 and 8, and a morpholino group at position 2 .

Scientific Research Applications

Antitumor Applications

Palladium(0)-mediated transformations have been utilized to synthesize 8-methylquino[4,3,2-kl]acridines and 8,13-dimethylquino[4,3,2-kl]acridinium iodides, which were evaluated for their potential as DNA G-quadruplex-stabilizing agents and telomerase inhibitors. These compounds showed promise in destabilizing telomeric integrity and exhibited favorable pharmaceutical profiles, highlighting their clinical potential in cancer therapy (Cookson, Heald, & Stevens, 2005).

Neurodegenerative Disease Research

Research on 8-Hydroxyquinolines (8HQs), particularly focusing on their ability to complex with transition metals, has shown potential in the treatment of Alzheimer's disease. For example, the therapeutic PBT2 has demonstrated efficiency in disaggregating metal-enriched amyloid plaques and reversing the Alzheimer's disease phenotype in animal models, underscoring the significance of metal chaperone activity in neurodegenerative disease management (Kenche et al., 2013).

Anticancer Agents

The discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as an apoptosis inducer highlights the therapeutic potential of quinoline derivatives in cancer treatment. This compound demonstrated potent apoptosis-inducing activity and high efficacy in various cancer models, along with remarkable blood-brain barrier penetration, suggesting its utility as an anticancer agent (Sirisoma et al., 2009).

Anti-corrosion Research

8-Hydroxyquinoline derivatives have been investigated for their anti-corrosion properties on mild steel in acidic mediums. These studies have combined gravimetric and electrochemical techniques, demonstrating the compounds' efficiency as cathodic inhibitors and their potential application in protecting metals from corrosion (Douche et al., 2020).

Photodynamic Therapy and Imaging

A novel 8-OH quinoline targeting amyloid β for Alzheimer's disease has been explored in molecular imaging studies. The compound was assessed for its ability to alter the amyloid-β-PET signal in subjects, offering insights into its applicability in diagnosing and potentially treating neurodegenerative diseases through imaging techniques (Villemagne et al., 2017).

Future Directions

While specific future directions for “4,8-Dimethyl-2-morpholinoquinoline” are not available, research into similar compounds like quinolines is ongoing. For example, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name

4-(4,8-dimethylquinolin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-4-3-5-13-12(2)10-14(16-15(11)13)17-6-8-18-9-7-17/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOKKBDHYLJNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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